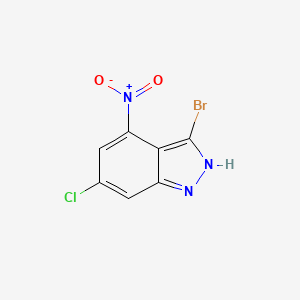

3-Bromo-6-chloro-4-nitro-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

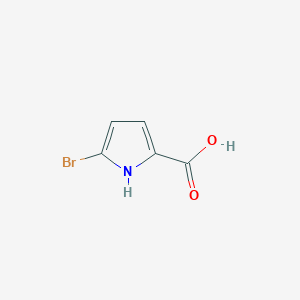

3-Bromo-6-chloro-4-nitro-1H-indazole is a derivative of indazole, which is a heterocyclic compound consisting of a pyrrole ring fused to a benzene ring. This particular derivative is characterized by the presence of bromo, chloro, and nitro substituents at specific positions on the indazole framework. Indazole derivatives have been studied for their potential biological activities and their interactions with various enzymes.

Synthesis Analysis

The synthesis of indazole derivatives, including those with nitro substituents, can be achieved through various methods. One efficient pathway for synthesizing 3-chloro-6-nitro-1H-indazole derivatives is disclosed through 1,3-dipolar cycloaddition on dipolarophile compounds. This method has been used to obtain regioisomers of triazole-1,4 with good yields ranging from 82 to 90% . Although the paper does not specifically mention the synthesis of 3-bromo-6-chloro-4-nitro-1H-indazole, similar synthetic strategies could potentially be applied to this compound.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by a planar indazole system. For instance, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, a related compound, shows that the indazole system is essentially planar with minimal deviation from the mean plane . While the specific molecular structure of 3-bromo-6-chloro-4-nitro-1H-indazole is not provided, it can be inferred that the planarity might be similar due to the structural similarities among indazole derivatives.

Chemical Reactions Analysis

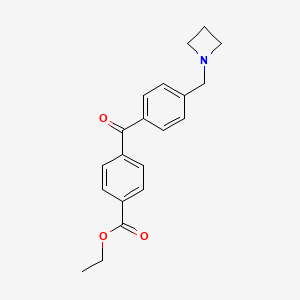

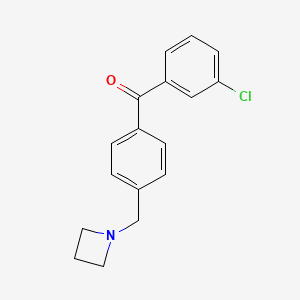

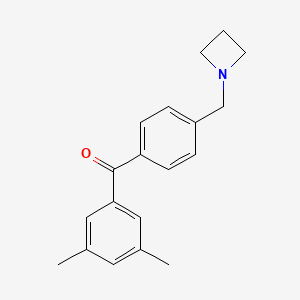

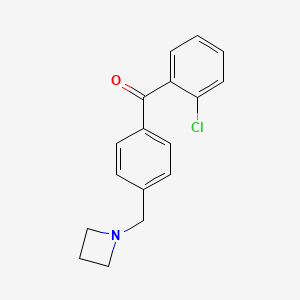

Indazole derivatives can undergo various chemical reactions, including cyclization and N-arylation. For example, the nickel-catalyzed cyclization of ortho-chlorobenzophenone hydrazone derivatives can afford 3-(hetero)aryl-1H-indazoles, which can then be transformed into 1,3-di(hetero)aryl-1H-indazoles through copper-catalyzed N-arylation . These reactions highlight the reactivity of indazole derivatives and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their substituents. For example, the presence of a nitro group can affect the electron distribution within the molecule, potentially impacting its reactivity and interactions with biological targets. The study of 7-nitro indazole derivatives has shown that substituents at the 3-position, such as bromo, can significantly enhance the potency of these compounds as inhibitors of nitric oxide synthase (NOS) enzyme activity . This suggests that the physical and chemical properties of 3-bromo-6-chloro-4-nitro-1H-indazole may also confer potent biological activity.

Scientific Research Applications

Structural Analysis and Molecular Modeling :The compound 3-Bromo-6-chloro-4-nitro-1H-indazole has been a subject of interest in structural analysis and molecular modeling. Research has involved characterizing its crystal and molecular structure through techniques like X-ray diffraction and NMR spectroscopy. For instance, studies have demonstrated the existence of intermolecular halogen bonds in related nitroindazole compounds, which can be pertinent in understanding their interaction mechanisms in various applications (Cabildo et al., 2011).

Synthesis and Biological Potency :The synthesis process of derivatives of 3-Bromo-6-chloro-4-nitro-1H-indazole and their biological significance have been explored. Studies have indicated the synthesis of related compounds and evaluated their antibacterial, antifungal, and antitubercular activities. This research offers insights into the potential use of these compounds in developing treatments for various microbial infections (Samadhiya et al., 2012).

Vibrational Spectra and Electronic Properties :Investigations into the vibrational spectra and electronic properties of nitroindazole derivatives, including those similar to 3-Bromo-6-chloro-4-nitro-1H-indazole, have been conducted. These studies focus on understanding the impact of substituent groups on the electronic and vibrational characteristics of the molecule, which is crucial for their application in various fields such as materials science (Mel’nikov et al., 1973).

Nitric Oxide Synthase Inhibition :Some nitroindazole derivatives have shown potential as inhibitors of nitric oxide synthase enzyme activity. This is significant for understanding the biological properties of nitric oxide and for developing therapeutic agents in conditions where nitric oxide synthase is implicated (Bland-Ward & Moore, 1995).

Photoelectron Spectroscopy Analysis :The compound and its derivatives have been analyzed using photoelectron spectroscopy to study the effect of nitro substitution on the ionization energies of indazoles. This kind of research provides valuable data for the development of electronic materials and understanding the electron dynamics in these compounds (Wang, 1983).

Corrosion Inhibition Properties :Research has also been conducted on the use of heterocyclic diazoles, including nitroindazole derivatives, as corrosion inhibitors. Such studies are crucial in materials science, especially in preventing corrosion of metals in acidic environments, highlighting the practical applications of these compounds in industrial settings (Babić-Samardžija et al., 2005).

Antileishmanial Activity and Molecular Modelling :Recent studies have focused on the synthesis of 3-chloro-6-nitro-1H-indazole derivatives and evaluating their antileishmanial activity. Molecular docking and dynamics simulations have been employed to understand their interaction with biological targets, which is pivotal in drug discovery and development (Abdelahi et al., 2021).

Safety and Hazards

properties

IUPAC Name |

3-bromo-6-chloro-4-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTZZHGVKDVBPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646322 |

Source

|

| Record name | 3-Bromo-6-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloro-4-nitro-1H-indazole | |

CAS RN |

885519-92-6 |

Source

|

| Record name | 3-Bromo-6-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)